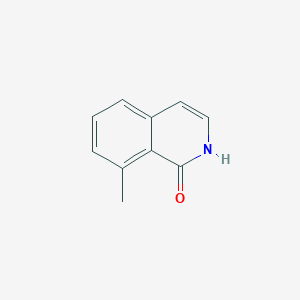

8-methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJVQHWAFBGNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326677 | |

| Record name | 8-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116409-35-9 | |

| Record name | 8-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methylisoquinolin 1 2h One and Analogues

Classical and Established Synthetic Routes to Isoquinolinones

Traditional methods for constructing the isoquinolinone core often required ortho-difunctionalized benzene (B151609) precursors. mdpi.com These established routes, while foundational, sometimes face limitations such as harsh reaction conditions and narrow substrate scope.

Key classical methods include:

The Pictet-Spengler Reaction: This method involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline (B145761) framework. evitachem.com

The Bischler-Napieralski Reaction: This is another cornerstone method for isoquinoline synthesis. acs.org

The Pomeranz–Fritsch–Bobbitt Synthesis: This represents a modified and stereochemically controlled traditional synthesis route. acs.org

Reactions involving Benzynes: Early work included the reaction of pyrroline-2,3-diones with benzyne. mdpi.com

Lithiation Strategies: The use of dilithiated intermediates, such as those derived from N-propenyl-ortho-toluamides and 2-methyl-N-aryl-benzamides, provided novel pathways to N-unsubstituted isoquinolin-1(2H)-ones. mdpi.com

These classical approaches have been instrumental in the historical development of isoquinolinone synthesis, paving the way for the more advanced catalytic methods used today.

Modern Catalytic Approaches for 8-methylisoquinolin-1(2H)-one Synthesis

Modern synthetic chemistry has seen a paradigm shift towards transition-metal-catalyzed and organocatalytic methods. These approaches often involve C-H bond activation, offering more atom-economical and efficient routes to complex molecules like this compound. mdpi.comnih.gov

Transition Metal-Catalyzed Cyclizations and Annulations

Transition metals such as palladium, rhodium, ruthenium, cobalt, and copper are frequently employed to catalyze the synthesis of isoquinolinones. mdpi.com These reactions often proceed through the activation of otherwise inert C-H bonds, followed by cyclization with a coupling partner. mdpi.commdpi.com

A prevalent strategy is the [4+2] annulation of benzamides with alkynes. mdpi.com This involves the reaction of an ortho-substituted benzamide (B126) with an alkyne, where the transition metal facilitates the C-H or C-X (where X is a halogen) bond activation and subsequent cyclization. mdpi.com For instance, rhodium(III) catalysts have been effectively used in the synthesis of isoquinolone derivatives from allyl carbonates and benzimidates, leading to enhanced yields. evitachem.com Similarly, ruthenium-catalyzed oxidative coupling and cyclization of isoquinolones with alkynes via C-H/N-H activation have been developed. mdpi.com

Cobalt and photoredox dual catalysis have been utilized for the annulation of benzamides with allenes under an oxygen atmosphere, providing a mild and environmentally friendly method for constructing isoquinolinone scaffolds. researchgate.net This approach demonstrates broad substrate scope and high regioselectivity. researchgate.net The use of first-row transition metals like cobalt is gaining prominence due to their lower cost and earth abundance. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Rh(III) | Allyl carbonates, Benzimidates | Isoquinolinone derivatives | Enhanced yield and efficiency. evitachem.com |

| Ru(II) | Isoquinolones, Alkynes | Dibenzo[a,g]quinolizin-8-one derivatives | C-H/N-H activation. mdpi.com |

| Cobalt/Photoredox | Benzamides, Allenes | Isoquinolinone scaffolds | Mild, environmentally friendly, high regioselectivity. researchgate.net |

| Cp*Co(III) | N-chlorobenzamides, Vinyl acetate | 3,4-unsubstituted isoquinolin-1(2H)-ones | Redox-neutral, ambient temperature, internal oxidant. nih.gov |

Organocatalytic and Metal-Free Protocols

In recent years, there has been a growing interest in developing metal-free synthetic routes to avoid the potential toxicity and environmental impact of residual metals. rsc.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative. mdpi.com

One notable metal-free approach involves the use of hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), to promote the oxidative cycloaddition of substituted benzamides and alkynes. acs.org This method allows for the convenient preparation of a wide variety of isoquinolones under mild conditions. acs.org Another strategy reports a metal-free protocol for the activation of a nitrile group towards nucleophilic addition and subsequent annulation in an aqueous medium, providing an efficient route to diversified aminated isoquinolines. chemrxiv.orgchemrxiv.orgrsc.org This reaction is operationally simple and demonstrates high functional group tolerance. chemrxiv.orgchemrxiv.org

Furthermore, acid-catalyzed oxidative cyclization strategies have been developed. For example, using trifluoroacetic acid (TFA) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, tetracyclic quinazolinones can be synthesized from isatins and 1,2,3,4-tetrahydroisoquinolines. nih.gov

| Method | Reagents/Catalyst | Key Features |

| Hypervalent Iodine-Promoted Cycloaddition | Bis(trifluoroacetoxy)iodobenzene (PIFA), Trifluoroacetic acid (TFA) | Metal-free, mild conditions, oxidative annulation. acs.org |

| Nitrile Activation in Aqueous Medium | None (Metal/acid/base-free) | Metal-free, aqueous medium, high regioselectivity. chemrxiv.orgrsc.org |

| Acid-Catalyzed Oxidative Cyclization | Trifluoroacetic acid (TFA), tert-butyl hydroperoxide (TBHP) | Metal-free, synthesis of fused quinazolinones. nih.gov |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for isoquinolinones. rsc.org This involves the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions to minimize waste. rsc.orgajgreenchem.com

A notable example is the use of [Ru(p-cymene)Cl2]2 as a homogeneous, recyclable catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable and green solvent, for the synthesis of 1-phenyl isoquinoline derivatives. ajgreenchem.comajgreenchem.com This protocol features a simple extraction procedure, high atom economy, and a reusable catalytic system. ajgreenchem.com

Metal- and solvent-free reactions are also at the forefront of sustainable synthesis. rsc.org An environmentally benign, transition metal- and base-free, iodine-promoted atom-economical protocol has been developed for the synthesis of the isoquinolone scaffold via regioselective intramolecular iodoamidation of alkynes under mild conditions. rsc.org This approach adheres to green chemistry principles by minimizing waste production. rsc.org

Strategies for Divergent Synthesis and Functionalization of this compound Derivatives

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate, which is highly valuable for drug discovery and materials science. wikipedia.org The this compound core, with its various reactive sites, is an excellent scaffold for such synthetic diversification. a2bchem.com

The methyl group at the 8-position can be a handle for functionalization through C(sp³)-H activation. nih.gov Transition metal catalysts can selectively activate this methyl group, allowing for the introduction of various substituents. nih.gov The nitrogen atom of the isoquinolinone ring can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions. a2bchem.com

Furthermore, the presence of iodo and free hydroxyl groups in isoquinolone derivatives synthesized through certain green chemistry protocols provides readily accessible points for subsequent transformations to afford biologically relevant compounds. rsc.org For instance, Suzuki-Miyaura coupling can be used to introduce various aryl or heteroaryl groups at a halogenated position.

Stereoselective Synthesis of Chiral Isoquinolinone Analogues

The synthesis of chiral, non-racemic isoquinoline alkaloids and their analogues is of great importance due to their wide range of biological activities. acs.org Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For example, N-acyliminium ions equipped with a chiral N-acyl group can undergo stereoselective addition reactions with organometallic reagents to produce 1-substituted tetrahydroisoquinolines with good to excellent diastereoselectivities. researchgate.net

Another powerful strategy involves the use of chiral catalysts. For instance, the highly enantioselective addition of indole (B1671886) to a sulfonyl amide can be achieved using bifunctional aminothiourea catalysts, leading to the synthesis of optically pure IBR2 analogues. nih.gov N-tert-Butanesulfinyl imines have also proven to be versatile chiral intermediates in the asymmetric synthesis of various nitrogen-containing heterocycles, including isoquinoline derivatives. beilstein-journals.org These methods have been applied to the synthesis of complex natural products and pharmacologically active compounds. ua.es

Chemical Transformations and Reactivity Profiles of 8 Methylisoquinolin 1 2h One

Electrophilic and Nucleophilic Reactions of the Isoquinolinone Core

The isoquinolinone core of 8-methylisoquinolin-1(2H)-one possesses distinct sites for both electrophilic and nucleophilic attack. The benzene (B151609) ring is susceptible to electrophilic substitution, while the carbonyl carbon and positions activated by the nitrogen atom are targets for nucleophiles. evitachem.comcymitquimica.com

The nitrogen atom within the isoquinoline (B145761) ring can act as a nucleophile. smolecule.com The electron-rich nature of the isoquinoline framework makes it amenable to electrophilic substitution reactions. cymitquimica.com Functional groups can be introduced through processes like halogenation and nitration. evitachem.com For instance, direct halogenation of isoquinolines can be achieved at the C4 position through a one-pot sequence involving dearomatization with Boc2O, followed by electrophilic halogenation and subsequent rearomatization. acs.org This method has been shown to be effective for various substituted isoquinolines. acs.org

A summary of common electrophilic and nucleophilic reactions is presented below:

| Reaction Type | Reagent/Conditions | Product Type |

| Electrophilic Substitution | ||

| Halogenation | NBS, TCCA, or NIS with Boc2O/acid acs.org | 4-Haloisoquinolines acs.org |

| Nitration | Concentrated HNO3, Ag2O acs.org | Nitroisoquinolinones acs.org |

| Nucleophilic Reactions | ||

| N-Alkylation | Alkyl halide, base (e.g., K2CO3) google.com | N-Alkylisoquinolinones google.com |

Oxidation and Reduction Chemistry of this compound

The this compound molecule has functional groups that can be targeted by both oxidation and reduction reactions. a2bchem.com The lactam carbonyl group can be reduced, and the aromatic system can undergo hydrogenation. Conversely, the methyl group and the aromatic ring can be subject to oxidation.

Reduction Reactions: The carbonyl group of the isoquinolinone ring can be reduced to an alcohol or completely removed. For example, the keto group in similar isoquinolinone structures can be reduced to yield the corresponding isoquinoline using reducing agents like lithium aluminum hydride or sodium borohydride. evitachem.com Catalytic hydrogenation is a common method for reducing the heterocyclic and/or the benzene ring. libretexts.org The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent) determines the extent of reduction. libretexts.orgclockss.org For instance, catalytic hydrogenation of 8-acyloxy-1-cyanoisoquinolines over 10% Pd-C leads to the corresponding 8-hydroxy derivatives. clockss.org Asymmetric hydrogenation of isoquinolines, catalyzed by rhodium complexes, can produce chiral tetrahydroisoquinolines with high enantioselectivity, often promoted by a strong Brønsted acid. rsc.org

Oxidation Reactions: The methyl group at the C-8 position is a potential site for oxidation. The aromatic ring can also be oxidized, although this often requires harsh conditions and can lead to ring-opening. Oxidation of the isoquinolinone scaffold can lead to various quinolinone derivatives using oxidizing agents like potassium permanganate (B83412). smolecule.com In a specific example, 5,8-dihydroxy-2-methylisoquinolin-1(2H)-one is oxidized to 2-methylisoquinoline-1,5,8(2H)-trione using silver(I) oxide (Ag2O). nih.gov

A table summarizing these transformations is provided below:

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Structure |

| Reduction | LiAlH4, NaBH4 evitachem.com | Alcohol or Methylene (B1212753) |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 libretexts.orgclockss.org | Tetrahydroisoquinoline |

| Asymmetric Hydrogenation | H2, Rh-chiral phosphine (B1218219) complex, H+ rsc.org | Chiral Tetrahydroisoquinoline |

| Oxidation | Ag2O, MgSO4 nih.gov | Quinone |

| Oxidation | Potassium permanganate smolecule.com | Quinolinone derivatives |

C-H Functionalization and Regioselective Derivatization

Direct C-H functionalization has become a powerful tool for modifying complex molecules like this compound, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govacs.orgnih.gov These methods allow for the regioselective introduction of new functional groups at specific carbon-hydrogen bonds.

Palladium-catalyzed reactions are prominent in this area. nih.gov For instance, palladium-catalyzed sp3 C-H nitration has been successfully applied to 8-methylquinolines, converting the methyl group into a nitromethyl group. nih.gov This transformation involves the activation of the C-H bond of the methyl group. nih.gov Similarly, palladium-catalyzed C-H activation can be used for arylation reactions. acs.org The development of ligands that can facilitate these reactions under milder conditions, such as using oxygen as the terminal oxidant, is an area of active research. nih.gov

Cobalt-catalyzed C-H activation has also been employed for the regioselective intermolecular annulation of benzamides with allenes, leading to the formation of novel isoquinolin-1(2H)-one scaffolds. rsc.org This highlights the potential for creating fused ring systems starting from the isoquinolinone core.

The regioselectivity of these reactions is often directed by a functional group already present in the molecule or by the inherent electronic properties of the heterocyclic system. nih.gov For isoquinolines, functionalization can be directed to various positions, including C-4, C-5, and C-8, depending on the reaction conditions and the directing group employed. acs.orgacs.org For example, a method for the C-4 alkylation of isoquinolines has been developed using benzoic acid and vinyl ketones, which proceeds without the need for an N-activating group. acs.org

The following table summarizes key C-H functionalization approaches:

| Metal Catalyst | Reaction Type | Position Functionalized | Reagents |

| Palladium nih.gov | sp3 C-H Nitration | 8-methyl group | t-BuONO nih.gov |

| Palladium nih.govacs.org | C-H Arylation | Aromatic C-H | Aryl halides, Oxidant nih.govacs.org |

| Cobalt rsc.org | C-H Annulation | Aromatic C-H | Allenes, Base rsc.org |

| N/A (Acid-catalyzed) acs.org | C-4 Alkylation | C-4 | Benzoic acid, Vinyl ketone acs.org |

Rearrangement Reactions and Mechanistic Investigations

Rearrangement reactions can alter the fundamental skeleton of the this compound molecule, leading to structurally diverse products. Mechanistic investigations into these and other reactions provide crucial insights into reactivity, selectivity, and potential reaction pathways.

While specific rearrangement reactions involving this compound are not extensively documented in the provided search results, general classes of rearrangements applicable to similar structures include the Baeyer-Villiger oxidation, which converts ketones to esters, and the Beckmann rearrangement, which transforms oximes into amides. wiley-vch.de Other relevant rearrangements of aromatic compounds include the Sommelet-Hauser and Smiles rearrangements. dalalinstitute.com

Mechanistic studies are vital for understanding and optimizing chemical reactions. For example, investigations into palladium-catalyzed C-H activation often focus on the role of the base and the nature of the rate-determining step. dtu.dk Kinetic isotope effect (KIE) studies can determine if a C-H bond is broken in the turnover-limiting step. dtu.dk For hydrogenation reactions, deuterium (B1214612) labeling experiments help elucidate the reaction pathway, such as whether the reaction proceeds via an outer-sphere or inner-sphere mechanism. rsc.org Control experiments, like the addition of radical scavengers, can help determine if a reaction follows a radical pathway. rsc.org Computational methods, such as Density Functional Theory (DFT), are also used to model reaction intermediates and transition states to support proposed mechanisms. dtu.dk

Heterocyclic Annulation and Ring Expansion Strategies

Heterocyclic annulation and ring expansion strategies applied to this compound can generate more complex, polycyclic structures or larger ring systems, which are of interest in medicinal chemistry and materials science. chim.itmdpi.com

Heterocyclic Annulation: Annulation involves the construction of a new ring onto the existing isoquinolinone framework. This can be achieved through various methods, including intramolecular cyclizations or intermolecular reactions where the isoquinolinone acts as a building block. For example, cobalt-catalyzed C-H activation and intermolecular annulation with allenes can produce novel isoquinolin-1(2H)-one scaffolds. rsc.org Ruthenium-catalyzed C-H functionalization has been used to construct dihydrofuran-fused isoquinolones. researchgate.net Annulation reactions of 3-aminoisoquinolin-l(2H)-one with malonic acid derivatives have been reported to form pyrimido[1,2-b]isoquinolines. researchgate.net

Ring Expansion: Ring expansion reactions convert a cyclic compound into a larger ring. mdpi.com These reactions are valuable for synthesizing medium-sized rings, which can be challenging to prepare using other methods. nih.gov Common rearrangement reactions that lead to ring expansion include the Tiffeneau–Demjanov and Beckmann rearrangements. mdpi.com For instance, the reaction of a cyclic ketone with a hydroxyalkyl azide (B81097) can lead to the formation of a larger lactam ring. mdpi.com While specific examples starting from this compound are not detailed in the search results, the principles could be applied to derivatives of the core structure.

The following table provides examples of these strategies:

| Strategy | Method | Reagents/Catalyst | Resulting Structure |

| Heterocyclic Annulation | Cobalt-catalyzed C-H activation rsc.org | Allenes, Co-catalyst rsc.org | Fused Polycyclic Isoquinolinone |

| Heterocyclic Annulation | Ruthenium-catalyzed C-H functionalization researchgate.net | Alkyne, Ru-catalyst researchgate.net | Dihydrofuran-fused Isoquinolone |

| Heterocyclic Annulation | Condensation/Cyclization researchgate.net | Malonic acid derivatives researchgate.net | Pyrimido[1,2-b]isoquinoline |

| Ring Expansion | Tiffeneau–Demjanov Rearrangement mdpi.com | Diazomethane derivative | Expanded Carbocycle/Heterocycle |

| Ring Expansion | Beckmann Rearrangement mdpi.com | Oxime formation followed by acid | Expanded Lactam |

Structure Activity Relationship Sar Studies of 8 Methylisoquinolin 1 2h One Derivatives

Identification of Structural Determinants for Molecular Recognition

The molecular recognition of isoquinolinone derivatives by their biological targets is dictated by specific structural features within the molecule. The isoquinolinone core itself serves as a crucial scaffold for orienting substituents in a three-dimensional space that is complementary to the target's binding site.

Key determinants for molecular recognition often involve:

The Lactam Functionality: The amide bond within the isoquinolin-1(2H)-one ring system is a key feature, capable of forming critical hydrogen bonds with amino acid residues in the target protein.

Aromatic Rings: The bicyclic aromatic system of the isoquinolinone core can engage in π-π stacking and hydrophobic interactions with the target.

Substitution Patterns: The position and nature of substituents on the isoquinolinone ring are paramount for affinity and selectivity. For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, the ability to form stable metal complexes was found to be a crucial factor for their biological activity. nih.gov Derivatives that were unable to form these complexes, such as isoquinolin-7-ol, lacked toxicity. nih.gov The introduction of an aromatic ring at a methylene (B1212753) bridging carbon was also found to diminish toxicity and selectivity. nih.gov

The process of identifying these determinants often begins with screening a library of compounds to find initial "hit" compounds. core.ac.uk These hits, even with modest activity, provide a starting point for synthetic modifications aimed at improving interaction with the target, ultimately leading to a "lead" compound with desired biological activity. core.ac.uk

Impact of Substituent Modifications on In Vitro Activity Profiles

The in vitro activity of 8-methylisoquinolin-1(2H)-one derivatives can be significantly altered by modifying the substituents on the isoquinolinone scaffold. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity and efficacy.

For example, in the development of antiviral agents against influenza, a screening of a chemical library identified an isoquinolone derivative as a potent hit. nih.gov However, it also exhibited significant cytotoxicity. nih.gov To address this, a series of 22 derivatives were synthesized. This study revealed that while methylation at certain positions was important for activity, dimethyl modification at the 2' and 6' positions of a phenyl ring led to a complete loss of antiviral activity. nih.gov Bromination at another position also failed to produce significant antiviral activity. nih.gov Ultimately, a derivative was discovered that, although having a higher 50% effective concentration (EC50), showed greatly reduced cytotoxicity, demonstrating that substituent modifications can be used to tune the therapeutic index. nih.gov

In another study on phenylaminoisoquinolinequinones, remarkable differences in antiproliferative activity were observed depending on the location and electron-donating capacity of the substituted phenylamino (B1219803) group on the quinone nucleus. nih.gov The insertion and change of location of alkylamino and halogen substituents were also shown to induce differences in antiproliferative activity. nih.gov SAR studies on pyrimidoisoquinolinequinones revealed that both the nature of the nitrogen substituent on the quinone ring and the presence of a methyl group at the 6-position play key roles in their antitumor activity. researchgate.net

The following table summarizes the impact of substituent modifications on the in vitro activity of a series of isoquinolone derivatives against the influenza virus.

| Compound | R¹ Substituent | R⁵ Substituent | Phenyl Ring Substitution | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) |

| 1 | H | H | 6-ethylbenzo[d] japsonline.comscirp.orgdioxol-5-yl | 0.2-0.6 µM | 39.0 µM |

| 12 | H | H | 2',6'-dimethylphenyl | Inactive | - |

| 13 | Br | H | 2'-formylphenyl | Not significant | - |

| 14 | Br | H | 2',6'-dimethylphenyl | Not significant | - |

| 15 | CH₃ | H | 2'-formylphenyl | Inactive | - |

| 21 | CH₃ | CH₃ | 4'-methoxyphenyl | 9.9-18.5 µM | >300 µM |

Data sourced from a study on antiviral isoquinolone derivatives. nih.gov

These examples underscore the profound impact that subtle changes to the molecular structure can have on the biological activity profile of isoquinolinone derivatives.

Conformational Analysis and Ligand-Target Interactions

The three-dimensional conformation of a molecule and its interactions with a biological target are fundamental to its mechanism of action. Conformational analysis of this compound derivatives, coupled with the study of their ligand-target interactions, provides a deeper understanding of their biological activity.

Modern perspectives view proteins as existing in a conformational ensemble, both in their free and ligand-bound states. nih.gov Ligand binding can occur through two primary mechanisms: "induced fit," where the protein conformation changes after the ligand binds, or "conformational selection," where the ligand binds to a pre-existing conformation in the protein's ensemble. nih.gov The specific mechanism can influence a protein's substrate specificity and regulatory properties. nih.gov

The study of estrogen receptor (ERα) demonstrated that the conformational state of the receptor can direct different binding orientations of a ligand. nih.gov A partial agonist was found to bind differently to the active and inactive conformations of the receptor, and a series of derivatives showed that altering the ensemble of ligand binding orientations could change the signaling output. nih.gov This highlights a sophisticated mechanism where the interplay between ligand orientation and protein conformation can titrate biological activity. nih.gov

Computational methods, such as molecular docking, are invaluable for predicting and analyzing these interactions. These methods can model how a ligand fits into the binding site of a target protein and identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For instance, predicting the holo-structure (ligand-bound) from the apo-conformation (ligand-free) is a significant challenge, especially when large conformational changes occur upon ligand binding. plos.org Advanced computational protocols that combine biased conformational sampling, docking, and molecular dynamics simulations have been developed to predict these complex structures with a high degree of accuracy. plos.org

The conformational analysis of flexible molecules, such as those with rotatable bonds like a benzyl (B1604629) group, can be complex. Experimental methods like X-ray crystallography, combined with quantum-chemical calculations, can reveal the preferred conformations in the solid state and in solution. ethz.ch Such studies have shown that even with small energy differences between conformations, specific orientations may be favored due to subtle steric and electronic interactions. ethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinolinone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoquinolinone scaffolds, QSAR models can be powerful tools for predicting the activity of novel derivatives, thereby guiding the design and optimization of new drug candidates.

QSAR studies involve the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, electronic properties, and hydrophobicity. These descriptors are then used to build a statistical model that correlates them with the observed biological activity. For example, a QSAR study on isoquinoline (B145761) derivatives with inhibitory activity against the AKR1C3 enzyme used 3D-MoRSE descriptors, which provide a numerical representation of a molecule's 3D structure. japsonline.comjapsonline.com The resulting model was able to predict the bioactivity of the compounds and highlighted the key descriptors that influence their inhibitory potential. japsonline.com

The general workflow of a QSAR study involves:

Data Set Compilation: A series of compounds with known biological activity (e.g., IC₅₀ values) is collected. japsonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. japsonline.com

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that relates the descriptors to the biological activity. japsonline.com

Model Validation: The predictive power of the model is rigorously tested using various statistical metrics and external test sets. japsonline.com

A well-validated QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates. For instance, 3D-QSAR models have been used to design new 6,N²-diaryl-1,3,5-triazine-2,4-diamines with antiproliferative activity against breast cancer cell lines. researchgate.net

The following table presents key statistical parameters from a QSAR model developed for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, illustrating the types of metrics used to validate such models.

| Parameter | Value | Description |

| R² | 0.6440 | Coefficient of determination for the training set |

| Q²LOO | 0.5756 | Cross-validated R² using leave-one-out |

| R²ext | 0.9179 | Predictive R² for the external test set |

| RMSEtr | 0.3775 | Root mean square error of the training set |

| RMSEext | 0.2757 | Root mean square error of the external test set |

Data sourced from a QSAR study on isoquinoline derivatives. japsonline.com

These statistical values indicate the robustness and predictive capability of the developed QSAR model. Such models provide valuable insights into the structural requirements for activity and serve as a guide for the rational design of new, more potent isoquinolinone-based compounds.

Molecular and Cellular Mechanisms of Action of Isoquinolinone Compounds

Elucidation of Biological Targets and Pathways

Research into the biological activity of substituted isoquinolin-1(2H)-one derivatives has identified the phosphoinositide 3-kinase (PI3K) family of enzymes as a primary biological target. google.com Specifically, 8-methylisoquinolin-1(2H)-one, referred to as "Compound 2013" in patent literature, is classified as a chemical entity capable of modulating PI3K activity. google.com The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, including cancer. google.com

The primary recognized biological pathway influenced by this compound is the PI3K/Akt/mTOR pathway. As an inhibitor of PI3K, this compound can interrupt the cascade of signaling events that are dependent on the activity of this enzyme. google.com

In Vitro Enzyme Inhibition and Receptor Binding Studies

The mechanism of action of this compound at the molecular level is characterized by its potential as an enzyme inhibitor.

In Vitro Enzyme Inhibition

Substituted isoquinolin-1(2H)-one compounds have been investigated for their ability to inhibit the enzymatic activity of PI3K isoforms. google.com The potency of such inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. While the patent literature describing this compound as a PI3K modulator mentions the determination of IC50 values for various PI3K isoforms (such as p110α, p110β, p110γ, and p110δ), the specific IC50 values for this compound are not publicly disclosed. google.comgoogle.com The general methodology for such assays involves measuring the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. google.com

Receptor Binding Studies

As of the current available scientific literature, specific receptor binding assays for this compound have not been reported. The primary mechanism of action appears to be directed at an intracellular enzyme, PI3K, rather than a cell surface receptor.

Modulation of Intracellular Signaling Pathways

The inhibition of PI3K by this compound leads to the downstream modulation of the PI3K/Akt/mTOR signaling pathway. google.com Under normal physiological conditions, activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt, to the cell membrane, where they are activated.

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular functions. By inhibiting PI3K, this compound would prevent the formation of PIP3, thereby blocking the activation of Akt and its downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR). google.com This interruption of the signaling cascade can influence cell growth, proliferation, and survival. google.com

Protein-Ligand Interaction Dynamics at the Molecular Level

Detailed experimental studies, such as X-ray crystallography or co-crystallization of this compound with its target protein, have not been made publicly available. Consequently, a precise, high-resolution understanding of the specific molecular interactions is limited.

However, based on the known mechanisms of other kinase inhibitors that target the ATP-binding pocket of enzymes like PI3K, a general model of interaction can be inferred. Small molecule inhibitors typically bind to the active site of the kinase, competing with the endogenous substrate, ATP. The binding is governed by a combination of non-covalent interactions, including:

Hydrogen Bonds: The isoquinolinone scaffold contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen) that can form key interactions with amino acid residues in the ATP-binding pocket.

Hydrophobic Interactions: The methyl group and the aromatic rings of the isoquinolinone core can engage in hydrophobic interactions with non-polar residues within the active site, contributing to binding affinity and stability.

Computational Chemistry and Theoretical Investigations of 8 Methylisoquinolin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of 8-methylisoquinolin-1(2H)-one. Methods such as Density Functional Theory (DFT) are employed to model the molecule's properties with high accuracy. nih.gov These calculations provide a detailed understanding of the molecule's geometry, vibrational frequencies, and electronic properties, which are crucial for predicting its chemical behavior. nih.govscience.gov

Key aspects investigated through quantum mechanics include:

Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

Electrostatic Potential Surface : Mapping the molecular electrostatic potential (MEP) surface helps identify the electron-rich and electron-deficient regions of the molecule. nih.gov This information is invaluable for understanding and predicting sites for electrophilic and nucleophilic attacks, as well as non-covalent interactions like hydrogen bonding. nih.govcymitquimica.com

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study the stability of the molecule arising from charge delocalization and hyperconjugative interactions. nih.gov

Spectroscopic Parameters : Quantum chemical methods can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm the molecular structure. rsc.org

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C10H9NO | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem 2.1 |

| XLogP3 | 1.7 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 32.9 Ų | Cactvs 3.4.6.11 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to explore the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.net These methods are central to structure-based drug design. researchgate.net

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to the active site of a target protein. researchgate.netdergipark.org.tr The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. dergipark.org.tr For the isoquinolinone scaffold, docking studies have been instrumental in evaluating its potential as an inhibitor for various enzymes, including kinases and poly (ADP-ribose) polymerases (PARPs). google.comresearchgate.net The analysis of docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. plos.orgresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability and dynamics of the predicted ligand-protein complex over time. mdpi.com These simulations model the atomic movements of the system, providing insights into conformational changes and the thermodynamic properties of the binding event. mdpi.com For a molecule like this compound, MD simulations can validate the stability of its binding mode within a target's active site and help refine the understanding of its mechanism of action. mdpi.com

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Protein Kinase X | This compound | -8.5 | ASP145 | Hydrogen Bond |

| LEU83 | Hydrophobic | |||

| PHE80 | Pi-Pi Stacking | |||

| PARP-1 | This compound | -7.9 | GLY202 | Hydrogen Bond |

| TYR227 | Hydrophobic |

Prediction of Molecular Properties for Binding Affinity and Selectivity

The prediction of molecular properties is essential for estimating a compound's binding affinity and selectivity towards a specific biological target. Computational models correlate a molecule's physicochemical properties with its biological activity.

Binding Affinity: This property, which indicates the strength of the interaction between a ligand and its target, is a critical factor in drug efficacy. plos.orgnih.gov Computational methods predict binding affinity using scoring functions in molecular docking or more rigorous free energy calculations like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). dergipark.org.trarxiv.org Properties such as the number of hydrogen bond donors/acceptors, lipophilicity (LogP), and polar surface area (PSA) are key determinants of affinity. nih.gov For this compound, its computed XLogP of 1.7 and single hydrogen bond donor/acceptor sites suggest a balance of lipophilicity and hydrophilicity suitable for interacting with protein active sites. nih.gov

Selectivity: Selectivity is the ability of a drug to bind to its intended target with greater affinity than to other, off-target molecules. Achieving selectivity is crucial for minimizing side effects. Computational studies can predict selectivity by comparing the docking scores and interaction patterns of this compound across a panel of related proteins. researchgate.net Subtle differences in the active sites of these proteins can be exploited by modifying the isoquinolinone scaffold to enhance interactions with the desired target while weakening those with off-targets.

| Molecular Property | Value/Description | Relevance to Binding Affinity & Selectivity |

|---|---|---|

| Lipophilicity (XLogP3) | 1.7 | Influences hydrophobic interactions within the binding pocket and affects membrane permeability. nih.gov |

| Hydrogen Bonding Capacity | 1 Donor, 1 Acceptor | Forms specific, directional interactions with protein residues, contributing significantly to binding energy and selectivity. nih.gov |

| Aromatic Rings | Two (fused benzene (B151609) and pyridine (B92270) rings) | Can participate in pi-pi stacking and hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the target's active site. a2bchem.com |

| Molecular Shape | Rigid, planar bicyclic system | The rigid scaffold reduces the entropic penalty upon binding and provides a fixed framework for positioning substituents to optimize target interactions. a2bchem.com |

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are indispensable tools for navigating the vast chemical space in the early stages of drug discovery. nuvisan.comscielo.br These approaches use computational techniques to rapidly screen large libraries of compounds to identify those with a high probability of being active against a specific target. rsc.org

Virtual Screening: this compound can be utilized in virtual screening campaigns in several ways:

Ligand-Based Virtual Screening (LBVS): If a known active ligand for a target exists, this compound can be used as a query to search for other molecules with similar 2D (fingerprints) or 3D (shape and pharmacophore) features. nuvisan.comhealx.ai This method does not require knowledge of the target's 3D structure.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, large compound databases can be docked into the active site. scielo.br The this compound scaffold can serve as a core fragment for building a combinatorial library to be screened, or compounds from the screen can be prioritized based on how well they mimic its binding mode. researchgate.net

The results from virtual screening are a smaller, enriched set of "hit" compounds that can then be prioritized for experimental testing, thereby accelerating the discovery of new lead molecules and significantly reducing costs compared to high-throughput experimental screening alone. nuvisan.comscielo.br

Strategic Applications of 8 Methylisoquinolin 1 2h One Scaffolds in Chemical Biology Research

Development of 8-methylisoquinolin-1(2H)-one as Chemical Probes for Target Elucidation

The development of small molecules as chemical probes is a cornerstone of chemical biology, enabling the interrogation of protein function and the validation of new drug targets. acs.org The this compound scaffold is of significant interest in this regard, particularly due to the established role of the broader isoquinolinone class as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. nih.govtargetedonc.com PARP enzymes are critical for cellular processes such as DNA repair and cell death, making them important targets in cancer research and beyond. targetedonc.com

Derivatives of isoquinolin-1(2H)-one have been shown to act as potent PARP inhibitors. nih.govnih.gov These inhibitors can be utilized as chemical probes to elucidate the specific roles of different PARP family members in various cellular contexts. By designing and synthesizing derivatives of this compound with high potency and selectivity for specific PARP isoforms, researchers can dissect the complex biology of this enzyme family. For instance, a highly selective probe can be used in cellular assays to determine the phenotypic consequences of inhibiting a single PARP enzyme, thereby helping to validate it as a therapeutic target.

The utility of a chemical probe is greatly enhanced by the availability of a structurally similar but biologically inactive control compound. In the context of this compound, this would involve the synthesis of an analog with minimal or no inhibitory activity against PARP enzymes. This negative control is crucial for ensuring that any observed biological effects are due to the specific inhibition of the target and not off-target effects. The development of such probe-control pairs based on the this compound scaffold holds significant potential for advancing our understanding of PARP biology.

| Probe Characteristic | Relevance to this compound | Research Objective |

| Potency | Derivatives can be optimized for high affinity to PARP enzymes. | To achieve target modulation at low concentrations, minimizing off-target effects. |

| Selectivity | Modifications can be introduced to achieve selectivity for specific PARP isoforms. | To dissect the individual functions of different PARP family members. |

| Cell Permeability | The scaffold generally possesses good cell permeability. | To enable the study of intracellular targets in live-cell imaging and assays. |

| Inactive Control | A structurally similar, non-binding analog can be synthesized. | To differentiate on-target effects from non-specific or off-target activities. |

Integration into Prodrug Design and Delivery Systems (mechanistic focus)

Prodrug design is a well-established strategy to overcome pharmaceutical and pharmacokinetic limitations of active drug molecules, such as poor solubility or lack of tissue-specific delivery. nih.govnih.gov The this compound scaffold can be mechanistically integrated into prodrug designs to enhance its therapeutic potential.

One common approach involves the attachment of a promoiety to the parent drug, which is cleaved in vivo by specific enzymes to release the active compound. nih.gov For this compound, the lactam nitrogen provides a convenient handle for such modifications. For example, acyloxyalkyl or phosphonate (B1237965) groups could be attached to the nitrogen atom. google.com These promoieties are designed to be cleaved by ubiquitous esterases or phosphatases, releasing the active this compound. This strategy can significantly improve the aqueous solubility of the compound, a common challenge for small molecule inhibitors. nih.gov

A more targeted approach involves designing prodrugs that are activated by enzymes specifically overexpressed in the target tissue, such as a tumor. nih.gov For instance, if a specific cytochrome P450 enzyme is highly expressed in liver cancer cells, a prodrug of this compound could be designed to be a substrate for that enzyme. This would lead to the selective release of the active drug in the tumor tissue, thereby increasing its efficacy and reducing systemic toxicity. google.com The design of such liver-targeting prodrugs has been explored for other cyclic phosphate (B84403) and phosphonate compounds. google.com

| Prodrug Strategy | Mechanism of Action | Potential Advantage for this compound |

| Esterase-cleavable Prodrugs | An ester-containing promoiety is hydrolyzed by esterases to release the active drug. | Improved aqueous solubility and oral bioavailability. |

| Phosphatase-cleavable Prodrugs | A phosphate or phosphonate promoiety is cleaved by phosphatases. | Enhanced water solubility for parenteral administration. |

| Enzyme-Targeted Prodrugs | The prodrug is designed to be a substrate for an enzyme overexpressed in the target tissue. | Site-specific drug release, leading to increased therapeutic index. |

Bioconjugation Strategies for Functionalization and Imaging (non-clinical)

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. nih.gov The this compound scaffold can be functionalized and used in non-clinical imaging studies through various bioconjugation strategies. These strategies are instrumental in visualizing the distribution of the compound in cells and tissues and in studying its interaction with biological targets.

A common approach is to introduce a "clickable" functional group, such as an azide (B81097) or an alkyne, onto the this compound scaffold. nih.gov This allows for the easy and specific attachment of a reporter molecule, such as a fluorescent dye (e.g., BODIPY), via click chemistry. nih.gov The resulting fluorescently-labeled probe can then be used in fluorescence microscopy to study its cellular uptake, subcellular localization, and colocalization with its target protein.

Alternatively, the this compound core can be conjugated to larger molecules, such as peptides or antibodies, to create targeted imaging agents. For instance, conjugation to a tumor-targeting peptide could enhance the accumulation of the compound in cancer cells, allowing for more sensitive and specific imaging of tumors in animal models. The synthesis of isoquinoline (B145761) derivatives with tethers for bioconjugation has been reported, demonstrating the feasibility of this approach. mdpi.com

| Bioconjugation Strategy | Functionalization | Application |

| Click Chemistry | Introduction of an azide or alkyne group. | Attachment of fluorescent dyes for cellular imaging. |

| Peptide Conjugation | Covalent linkage to a targeting peptide. | Enhanced delivery and imaging of specific cell types (e.g., cancer cells). |

| Liposome Encapsulation | Encapsulation within liposomes functionalized with targeting ligands (e.g., transferrin). | Targeted delivery and imaging of tumors that overexpress the corresponding receptor. nih.gov |

Role in Multi-Target Ligand Design and Polypharmacology

The "one drug, one target" paradigm has been challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov This has led to the rise of polypharmacology, the design of single ligands that can modulate multiple targets. nih.gov The this compound scaffold, primarily known for its interaction with PARP enzymes, presents opportunities for the development of multi-target ligands.

Given that many PARP inhibitors exhibit activity against several members of the PARP family, this represents a form of intra-family polypharmacology. researchgate.net By fine-tuning the structure of this compound derivatives, it may be possible to create ligands with a desired PARP isoform inhibition profile, which could be beneficial for treating specific types of cancer.

Furthermore, the isoquinolinone scaffold could be combined with other pharmacophores to create hybrid molecules that inhibit distinct classes of enzymes. For example, a molecule could be designed to inhibit both a PARP enzyme and a protein kinase, two important target classes in oncology. nih.gov This dual-inhibition could lead to synergistic anti-cancer effects and potentially overcome drug resistance. The development of such multi-target ligands requires a deep understanding of the structure-activity relationships for each target and sophisticated molecular modeling and synthetic chemistry efforts.

| Polypharmacology Approach | Design Strategy | Potential Therapeutic Benefit |

| Intra-family Polypharmacology | Modifying the scaffold to inhibit a specific subset of PARP isoforms. | Enhanced efficacy and reduced toxicity compared to non-selective PARP inhibitors. |

| Inter-family Polypharmacology | Combining the isoquinolinone core with a pharmacophore for another target class (e.g., kinases). | Synergistic therapeutic effects and the potential to overcome resistance mechanisms. |

Application in Supramolecular Chemistry or Materials Science

While the primary focus of research on this compound and its analogs has been in the life sciences, the electronic properties of the isoquinoline ring system suggest potential applications in materials science. smolecule.com Isoquinoline derivatives have been explored for their use in organic electronics and photonic devices. smolecule.com

The planar structure and the presence of a conjugated π-system in this compound make it a candidate for incorporation into organic semiconductors or as a ligand in the synthesis of functional metal-organic frameworks (MOFs). The methyl group and the lactam functionality offer sites for further chemical modification, allowing for the tuning of its electronic and self-assembly properties. For instance, introducing specific functional groups could promote intermolecular interactions, such as π-π stacking or hydrogen bonding, which are crucial for the formation of ordered structures in organic materials. While this area remains largely unexplored for this specific compound, the broader field of isoquinoline chemistry in materials science provides a foundation for future investigations. smolecule.comsmolecule.com

Future Perspectives and Emerging Research Avenues for 8 Methylisoquinolin 1 2h One Chemistry

Advancements in Synthetic Methodology and High-Throughput Synthesis

The development of novel and efficient synthetic routes is crucial for exploring the chemical space around the 8-methylisoquinolin-1(2H)-one core. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions have been foundational, contemporary research focuses on more efficient, scalable, and environmentally benign strategies. nih.govacs.org

Recent advancements in the synthesis of substituted isoquinolinones include:

Cascade Reactions: Catalyst- and solvent-free cascade reactions have been developed for the synthesis of 1-substituted 3-isoquinolinones, offering a more environmentally friendly approach. rsc.org

Palladium-Catalyzed Reactions: Tandem carbopalladation/Suzuki-Miyaura coupling sequences provide stereoselective routes to highly functionalized isoquinolinones. nih.gov Similarly, Pd-catalyzed cascade dehydrogenative cross-coupling/annulation reactions have been employed to create isoquinolinone derivatives. organic-chemistry.org

Rhodium-Catalyzed Annulation: The use of rhodium catalysts in the C-H activation and annulation of benzamides with diazo compounds offers an efficient and economical procedure for producing isoquinolinones, with water and nitrogen as the only byproducts. organic-chemistry.org

Aryne-Induced Domino Processes: Novel protocols utilizing aryne-induced migration have been reported for the synthesis of complex, fluorescent indolo[2,1-a]isoquinolinones. rsc.org

High-Throughput Synthesis: Techniques for high-throughput solid-phase synthesis, using centrifuge-based liquid removal from microtiter plates, have been developed to accelerate the creation of large libraries of isoquinolinone analogs for screening. nih.gov An example of this was the synthesis of a 380-member tetrahydroisoquinolinone array. nih.gov

These modern synthetic methodologies are directly applicable to the production of diverse libraries of this compound derivatives, enabling extensive structure-activity relationship (SAR) studies. The ability to rapidly generate analogs with various substituents is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Modern Synthetic Approaches for Isoquinolinone Scaffolds This table is interactive. Users can sort columns by clicking on the headers.

| Methodology | Key Features | Catalyst/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Cascade Reaction | Mannich or SN2 initiated cascade | Catalyst-free, solvent-free | Environmentally benign, high yield | rsc.org |

| Tandem Coupling | Carbopalladation/Suzuki-Miyaura | Palladium catalyst | Stereoselective, access to polycyclic compounds | nih.gov |

| C-H Activation/Annulation | Redox-neutral annulation of benzamides | Rhodium catalyst | High efficiency, good functional group tolerance | organic-chemistry.org |

| High-Throughput Synthesis | Solid-phase synthesis with centrifugation | Standard microtiter plates | Rapid library generation, eliminates filtration | nih.gov |

Discovery of Novel Biological Targets and Phenotypes

The isoquinoline (B145761) and isoquinolinone cores are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.gov Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and cardioprotective effects. ontosight.ainih.govrsc.org For this compound, a key future direction is the systematic exploration of its biological targets and associated cellular phenotypes.

Phenotypic screening, an unbiased approach that identifies compounds based on an observable effect in a cellular or organismal model, is a powerful tool for uncovering novel activities. oatext.comnih.gov This strategy can reveal inhibitors of new targets without prior knowledge of the specific disease pathway. oatext.comnih.gov For instance, a high-content phenotypic screen for tau prion formation led to the identification of a 4-piperazine isoquinoline as a potent inhibitor. acs.orgacs.org Another study used a mechanism-informed phenotypic screen to identify isoquinoline alkaloids that induce polyploidy, pointing to a previously unknown antimitotic activity. oatext.com

Potential biological activities for derivatives of this compound could be explored in various therapeutic areas:

Oncology: Isoquinoline derivatives have been investigated as inhibitors of kinases (e.g., PI3 kinase, HER2), the immunoproteasome, and CTP synthetase, and can induce apoptosis through various mechanisms. researchgate.netnih.govresearchgate.netrsc.orggoogle.com

Infectious Diseases: The scaffold has shown promise in developing antiviral agents, including inhibitors of coronavirus entry and replication. mdpi.comnih.gov

Inflammation: Anti-inflammatory properties are a known attribute of the isoquinoline class, with some compounds acting as kinase inhibitors in inflammatory pathways. amerigoscientific.comresearchoutreach.org

Neuroscience: Given that isoquinoline alkaloids can exhibit neuroprotective effects and modulate neurotransmitter systems, derivatives of this compound could be investigated for neurological and psychiatric disorders. nih.govevitachem.com A notable example is the discovery of an isoquinolinone derivative as a selective melatoninergic (MT2) agonist through high-throughput screening. plos.org

Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can accelerate the identification of lead compounds, optimize their properties, and elucidate their mechanisms of action. For the this compound scaffold, these in silico approaches offer a path to rapidly advance research.

Key computational techniques being applied to isoquinoline research include:

In Silico Screening: Virtual screening of large compound libraries against specific protein targets is a cornerstone of modern drug discovery. nih.govnih.gov This has been used to identify isoquinoline alkaloids as potential inhibitors of viral proteins, such as the SARS-CoV-2 3CL protease and RdRp. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of potency for novel analogs. nih.gov

Molecular Docking and Dynamics: These methods predict how a molecule binds to a protein's active site and assess the stability of the resulting complex. nih.govacs.org Molecular docking was used to show how nitrile-containing isoquinoline derivatives bind to the SARS-CoV-2 spike protein. nih.gov

Computational Chemistry: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to understand the structural, electronic, and physicochemical properties of novel compounds and to explore reaction mechanisms at a molecular level. acs.orgresearchgate.nettubitak.gov.trresearchgate.net

These computational approaches can guide the synthesis of new this compound derivatives by prioritizing compounds with the highest predicted activity and best drug-like properties, thereby saving time and resources.

Table 2: Application of Computational Methods in Isoquinoline Research This table is interactive. Users can sort columns by clicking on the headers.

| Computational Method | Application | Example from Isoquinoline Research | Reference |

|---|---|---|---|

| Virtual Screening | Identification of initial hits from large databases. | Screening for inhibitors of SARS-CoV-2 viral proteins. | nih.govacs.org |

| Molecular Docking | Predicting binding modes and interactions with target. | Modeling the binding of isoquinolines to the SARS-CoV-2 spike protein RBD. | nih.gov |

| Molecular Dynamics | Assessing the stability of protein-ligand complexes. | Simulating the interaction of immunoproteasome inhibitors. | nih.gov |

| QSAR | Predicting biological activity based on chemical structure. | Developing models for leucine (B10760876) aminopeptidase (B13392206) inhibitors. | nih.gov |

Challenges and Opportunities in Translational Chemical Research of Isoquinolinone-Based Compounds

Translating a promising chemical scaffold like this compound from a laboratory finding into a clinical therapeutic is a complex process fraught with challenges but also filled with significant opportunities. The broad therapeutic potential of isoquinolines is well-documented, with at least 38 drugs based on this scaffold in clinical use or trials for a wide array of diseases. nih.gov

Opportunities:

Privileged Scaffold: The proven success of the isoquinoline core in approved drugs provides a strong foundation for the development of new therapeutics. nih.govnih.gov Its versatility allows for targeting a wide range of diseases. rsc.orgresearchgate.net

Unmet Medical Needs: The diverse bioactivities of isoquinolinones offer the potential to address unmet medical needs, particularly in areas like oncology (e.g., overcoming drug resistance) and neurodegenerative diseases. rsc.orgamerigoscientific.com

Bioisosterism: The isoquinolinone core can be used in bioisosteric replacement strategies to improve the properties of existing drug candidates. nih.gov

Challenges:

Selectivity and Off-Target Effects: A primary challenge is designing compounds that are highly selective for their intended target to minimize off-target effects. For example, in cancer therapy, inhibiting HER2 while sparing EGFR can reduce side effects. rsc.org

Pharmacokinetics and Bioavailability: Optimizing properties such as solubility, metabolic stability, and oral bioavailability is a critical hurdle in drug development. plos.org

Predictive Models: Improving the predictive power of both in silico and preclinical models to better forecast human efficacy and safety remains a constant challenge in translational research.

Future research on this compound will need to navigate these challenges by leveraging advanced synthetic methods to fine-tune molecular structures, employing sophisticated screening platforms to identify novel targets, and utilizing computational tools to build predictive models of activity and safety. The successful translation of compounds based on this scaffold will depend on a multidisciplinary approach that integrates chemistry, biology, and pharmacology.

Q & A

Q. What are the standard synthetic protocols for 8-methylisoquinolin-1(2H)-one and its derivatives?

Methodological Answer: The synthesis typically involves hypervalent iodine(III) reagents (e.g., PIDA or PISA) to mediate cyclization or functionalization. For example:

- Solvent-dependent synthesis : Ethyl acetate (EA) and petroleum ether (PE) ratios (e.g., 1:8) influence chemoselectivity and yield. For instance, 6-chloro-2-methoxy-3-methylisoquinolin-1(2H)-one was synthesized in 76% yield under EA/PE = 1/8 conditions .

- Key steps : (1) Substrate preparation with methyl or halogen substituents, (2) iodine-mediated cyclization, (3) purification via column chromatography.

Q. Which spectroscopic techniques are optimal for characterizing this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve substituent positions. For example, ¹H NMR signals at δ 8.31 (d, J = 8.8 Hz) and δ 4.08 (s) confirm aromatic protons and methoxy groups, respectively .

- Infrared (IR) Spectroscopy : Peaks at 1659 cm⁻¹ (C=O stretch) and 1380 cm⁻¹ (C-N stretch) validate the core structure .

- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular ions (e.g., [M+H]⁺ at m/z 224.0469) .

Q. What structural features influence the reactivity of this compound?

Methodological Answer:

- Core structure : The isoquinolinone scaffold enables π-π stacking and hydrogen bonding. Methyl groups at position 8 enhance steric effects, altering electronic density .

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) improve electrophilicity, while hydroxyl groups facilitate hydrogen bonding in biological targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data for this compound derivatives?

Methodological Answer:

- Assay validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For example, derivatives with antitumor potential should be tested across multiple cancer cell lines .

- Purity checks : Employ HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Control experiments : Compare results with structurally similar analogs to isolate substituent-specific effects .

Q. What strategies optimize multi-step synthesis of complex derivatives (e.g., fluorinated or hydroxylated analogs)?

Methodological Answer:

- Sequential functionalization : Introduce fluorine via electrophilic substitution (e.g., Selectfluor®) after core synthesis. Hydroxyl groups can be protected as acetates during synthesis .

- Catalytic methods : Use Pd-catalyzed cross-coupling for aryl substitutions. Monitor intermediates via TLC or LC-MS .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility for halogenation steps .

Q. How do crystallographic studies inform structural analysis of this compound derivatives?

Methodological Answer:

- X-ray diffraction : Resolve hydrogen bonding (e.g., O-H···N interactions) and C-H···π stacking in crystals. For example, a monoclinic unit cell (space group C2/c) with a = 21.350 Å and β = 100.227° confirms packing patterns .

- Data refinement : Use SHELX software for structure solution. Validate bond lengths and angles against computational models (e.g., DFT) .

Q. How can contradictory spectral data (e.g., NMR shifts) across studies be systematically addressed?

Methodological Answer:

- Parameter standardization : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆), temperature, and concentration.

- Computational validation : Compare experimental ¹H NMR shifts with density functional theory (DFT)-predicted values to identify outliers .

- Dynamic effects : Account for tautomerism or rotameric equilibria using variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.